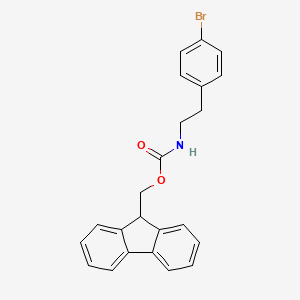

(9H-フルオレン-9-イル)メチル 4-ブロモフェネチルカルバメート

概要

説明

“(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is a chemical compound with the CAS Number: 1344158-44-6 . It is used for R&D purposes and not for medicinal or household use .

Molecular Structure Analysis

The molecular formula of “(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” is C23H20BrNO2 . The exact molecular structure is not provided in the searched resources.Physical and Chemical Properties Analysis

The physical and chemical properties of “(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate” are not explicitly mentioned in the searched resources. Its molecular weight is 422.31 .科学的研究の応用

固相ペプチド合成 (SPPS)

(9H-フルオレン-9-イル)メチル 4-ブロモフェネチルカルバメート: は、SPPSにおいて一般的に用いられる塩基感受性アミノ保護基です。この方法は、ペプチドやタンパク質を制御された方法で合成するために重要です。 この化合物は、合成過程における不要な反応からアミノ基を保護し、ペプチド鎖が正しく組み立てられるようにします .

キャピラリー電気泳動

キャピラリー電気泳動では、この化合物はアミンをカラム前誘導体化するための試薬として役立ちます。 この化合物は、電気泳動過程において容易に同定および定量化できる蛍光タグを提供することで、アミノ酸やペプチドの検出と分離を向上させます .

高速液体クロマトグラフィー (HPLC)

HPLCにおいて、(9H-フルオレン-9-イル)メチル 4-ブロモフェネチルカルバメートはアミノ酸を誘導体化するために使用され、検出と定量化が向上します。 誘導体化プロセスにより、複雑な生物学的試料のHPLC分析における分離能と感度が向上します .

蛍光検出

この化合物は、蛍光検出のためのアミンのカラム前誘導体化に役立ちます。このアプリケーションは、低濃度化合物の検出が必要なさまざまな生化学アッセイにおいて重要です。 この化合物が提供する蛍光は、感度が高く、特異性の高い検出方法を可能にします .

オリゴヌクレオチド合成

遺伝子工学と分子生物学の分野では、(9H-フルオレン-9-イル)メチル 4-ブロモフェネチルカルバメートはオリゴヌクレオチドの合成に不可欠なN-Fmocアミノ酸を調製するために使用されます。 このアプリケーションは、遺伝子治療、診断、および研究で使用できる合成DNAおよびRNA鎖を作成するために不可欠です .

有機オプトエレクトロニクス

この化合物の誘導体、特に凝集誘起発光 (AIE) 特性を持つものは、有機オプトエレクトロニクスで応用されています。 これらの材料は、有機発光ダイオード (OLED)、太陽電池、および特定の発光特性を持つ材料を必要とするその他のデバイスの開発に使用されます .

バイオイメージング

(9H-フルオレン-9-イル)メチル 4-ブロモフェネチルカルバメートのAIE活性誘導体は、バイオイメージングアプリケーションにも使用されます。 これらの誘導体は、分子レベルで生物学的プロセスを可視化するために不可欠な、高コントラストで安定した蛍光シグナルを提供します .

センサー

最後に、この化合物の誘導体のAIE特性は、センサー技術で使用するために適しています。 これらのセンサーは、さまざまな環境および生物学的刺激を高感度かつ特異的に検出することができ、環境モニタリングや医療診断に役立ちます .

Safety and Hazards

作用機序

Target of Action

The primary target of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is amines . This compound acts as a reagent in the precolumn derivatization of amines for High-Performance Liquid Chromatography (HPLC) and fluorescent detection .

Mode of Action

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate interacts with its targets, the amines, through a process known as derivatization . This interaction results in the formation of derivatives that can be detected using HPLC and fluorescent detection .

Biochemical Pathways

The biochemical pathway affected by (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate involves the derivatization of amines. This process enhances the detection of amines in HPLC analysis

Result of Action

The molecular and cellular effects of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate’s action involve the formation of derivatives that can be detected using HPLC and fluorescent detection . This allows for the enhanced detection and analysis of amines.

生化学分析

Biochemical Properties

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions . The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds, influencing the enzyme’s activity and stability.

Cellular Effects

The effects of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis.

Molecular Mechanism

At the molecular level, (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, changes in gene expression, and modifications in protein activity. The compound’s ability to form stable complexes with target molecules is crucial for its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or altering gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and alter the levels of metabolites, influencing the compound’s overall activity and efficacy. The identification of specific metabolic pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of (9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate within cells and tissues are mediated by various transporters and binding proteins . These interactions determine the compound’s localization and accumulation in specific cellular compartments. Understanding the transport mechanisms is important for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

(9H-Fluoren-9-yl)methyl 4-bromophenethylcarbamate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target molecules and its overall biochemical activity.

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20BrNO2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWEHUKGQZFBKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

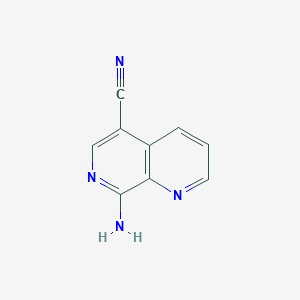

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene](/img/structure/B1457570.png)

![3-[2-Hydroxy-5-(methylthio)phenyl]propanoic acid](/img/structure/B1457571.png)

![2-Ethylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1457577.png)